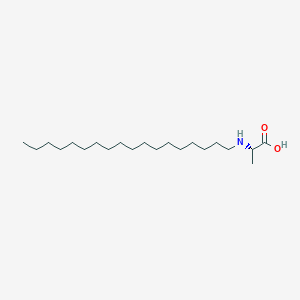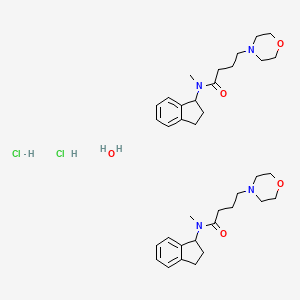![molecular formula C15H14INO7S B14482481 O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine CAS No. 64192-58-1](/img/structure/B14482481.png)
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine is a chemical compound with the molecular formula C15H13INO7S. It is a derivative of L-tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of an iodine atom and a sulfooxy group attached to the phenyl ring of the tyrosine molecule.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine typically involves the iodination of L-tyrosine followed by sulfonation. One common method involves the use of iodine and chlorosulfonic acid as reagents. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the iodine atom or the sulfooxy group.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium azide or thiol compounds can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acid derivatives, while reduction can produce deiodinated or desulfonated compounds.
Aplicaciones Científicas De Investigación
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine has several applications in scientific research:
Chemistry: It is used as a reagent in various organic synthesis reactions and as a precursor for the synthesis of more complex molecules.
Biology: The compound is studied for its role in cellular signaling pathways and its potential effects on enzyme activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a radiolabeled compound for imaging studies.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine involves its interaction with specific molecular targets and pathways. The iodine atom and sulfooxy group play a crucial role in its binding affinity and activity. The compound can modulate enzyme activity and influence cellular signaling pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Diiodo-L-thyronine sulfate: This compound is similar in structure but contains two iodine atoms and a sulfate group.
3-Iodo-L-tyrosine: This compound lacks the sulfooxy group but has a similar iodine substitution on the phenyl ring.
Uniqueness
O-[3-Iodo-4-(sulfooxy)phenyl]-L-tyrosine is unique due to the presence of both an iodine atom and a sulfooxy group, which confer distinct chemical and biological properties
Propiedades
Número CAS |
64192-58-1 |
|---|---|
Fórmula molecular |
C15H14INO7S |
Peso molecular |
479.2 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(3-iodo-4-sulfooxyphenoxy)phenyl]propanoic acid |
InChI |
InChI=1S/C15H14INO7S/c16-12-8-11(5-6-14(12)24-25(20,21)22)23-10-3-1-9(2-4-10)7-13(17)15(18)19/h1-6,8,13H,7,17H2,(H,18,19)(H,20,21,22)/t13-/m0/s1 |
Clave InChI |
HPQMRLCNKPMUJD-ZDUSSCGKSA-N |
SMILES isomérico |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC(=C(C=C2)OS(=O)(=O)O)I |
SMILES canónico |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC(=C(C=C2)OS(=O)(=O)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



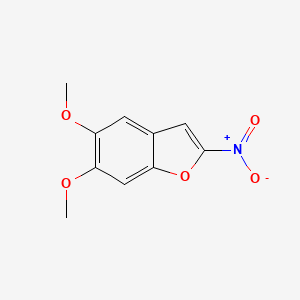
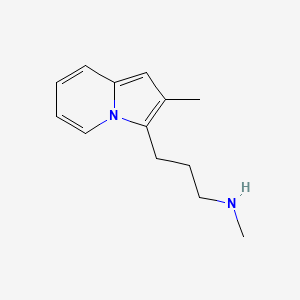
![2,2'-[5-(Hydroxymethyl)-5-nitrodihydropyrimidine-1,3(2H,4H)-diyl]diacetic acid](/img/structure/B14482416.png)
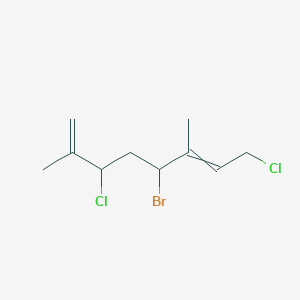

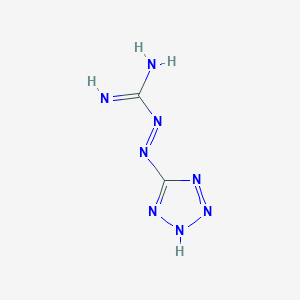
![1-[2-Oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14482441.png)
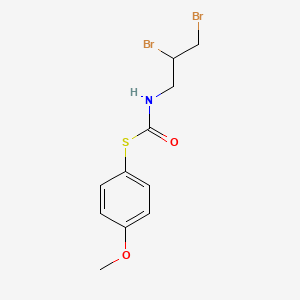
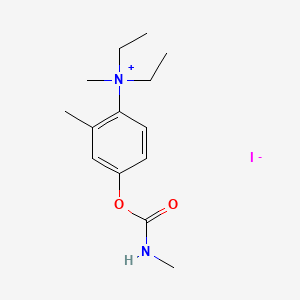
![N-[(2-Aminophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B14482478.png)
![2-[(Acetyloxy)acetyl]phenyl acetate](/img/structure/B14482487.png)
